molecular formula C22H17Cl2N3OS B12483965 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide

Cat. No.: B12483965
M. Wt: 442.4 g/mol
InChI Key: QYUIBNQVVDSQOO-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide is unique due to the presence of the 2,4-dichlorobenzyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H17Cl2N3OS

Molecular Weight

442.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C22H17Cl2N3OS/c23-15-10-9-14(17(24)11-15)12-29-13-21(28)25-18-6-2-1-5-16(18)22-26-19-7-3-4-8-20(19)27-22/h1-11H,12-13H2,(H,25,28)(H,26,27)

InChI Key

QYUIBNQVVDSQOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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